2-methyl-N-[[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]methyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as a small molecule inhibitor, which means it has the ability to block specific biological processes by binding to a target protein. In
Mechanism of Action
The mechanism of action for 2-methyl-N-[[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]methyl]propanamide involves its ability to bind to a specific protein target. This protein target is involved in the regulation of certain biological processes such as cell growth and metastasis. By binding to this protein, 2-methyl-N-[[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]methyl]propanamide is able to inhibit its activity, which can ultimately lead to the inhibition of cancer cell growth and metastasis.
Biochemical and Physiological Effects:
Research has shown that 2-methyl-N-[[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]methyl]propanamide has a variety of biochemical and physiological effects. Specifically, this compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and metastasis. Additionally, research has shown that 2-methyl-N-[[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]methyl]propanamide may have neuroprotective effects, which could make it a potential therapeutic option for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-methyl-N-[[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]methyl]propanamide in lab experiments is its ability to selectively target specific biological processes. This can make it a useful tool for studying the role of certain proteins in disease development and progression. However, one limitation of using this compound in lab experiments is its potential toxicity. It is important to carefully monitor the concentration and exposure time of this compound to ensure that it does not have any adverse effects on cell viability.
Future Directions
There are several future directions for research involving 2-methyl-N-[[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]methyl]propanamide. One potential direction is to further explore its neuroprotective effects and potential therapeutic applications for neurodegenerative diseases. Additionally, research could focus on identifying additional protein targets for this compound and exploring its potential applications in other disease areas such as autoimmune disorders and infectious diseases. Finally, future research could also focus on developing more efficient and cost-effective synthesis methods for this compound to facilitate its widespread use in medical research.
Synthesis Methods
The synthesis method for 2-methyl-N-[[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]methyl]propanamide involves a multi-step process. The first step involves the reaction of 4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzaldehyde with 2-methylpropanenitrile in the presence of a base catalyst. This results in the formation of an intermediate compound, which is then reacted with benzyl bromide to produce the final product.
Scientific Research Applications
2-methyl-N-[[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]methyl]propanamide has been shown to have potential applications in medical research. Specifically, this compound has been studied for its ability to inhibit the activity of certain proteins that are involved in cancer cell growth and metastasis. Additionally, research has shown that 2-methyl-N-[[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]methyl]propanamide may have therapeutic potential for the treatment of other diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-methyl-N-[[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-9(2)12(19)16-8-10-4-6-11(7-5-10)15(3)13(20)17-14(21)18-15/h4-7,9H,8H2,1-3H3,(H,16,19)(H2,17,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWJHXQYJAKFLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.